![molecular formula C15H22F3N3O3 B2456964 1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097903-59-6](/img/structure/B2456964.png)
1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
The compound “1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C15H22F3N3O3. It’s related to 1-(2,2-dimethylpropanoyl)piperidin-4-one, which has a molecular weight of 183.25 .
Molecular Structure Analysis
The InChI code for the related compound 1-(2,2-dimethylpropanoyl)piperidin-4-one is 1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 . This might give some insight into the structure of the compound you’re interested in.Physical And Chemical Properties Analysis
The related compound 1-(2,2-dimethylpropanoyl)piperidin-4-one has a melting point of 87-89 degrees Celsius and is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug development. This compound’s derivatives feature prominently in over twenty classes of pharmaceuticals and alkaloids. Researchers have explored various intra- and intermolecular reactions to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These synthetic and natural piperidines find applications in drug design, where their unique structural features contribute to pharmacological activity .
Materials Science and Coordination Chemistry
Beyond medicinal applications, piperidines find use in materials science and coordination chemistry. Their ability to coordinate with metal ions contributes to the design of functional materials and catalysts.
Safety and Hazards
properties
IUPAC Name |
1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O3/c1-14(2,3)12(23)19-6-4-10(5-7-19)20-8-11(22)21(13(20)24)9-15(16,17)18/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIVTYSEILRSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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